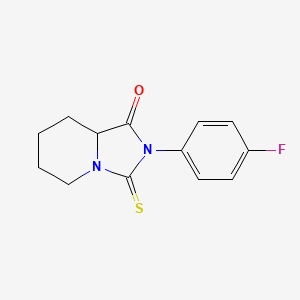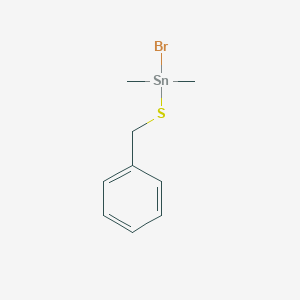![molecular formula C19H21N5S B14618158 5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione CAS No. 59663-54-6](/img/structure/B14618158.png)
5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione is a complex organic compound with the molecular formula C17H20N4S This compound is known for its unique structure, which includes two dimethylamino phenyl groups attached to a triazine-thione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazine-thione ring. The reaction conditions often require refluxing in ethanol or another suitable solvent to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the development of dyes, pigments, and other materials due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its structure and function. This interaction can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound can act as an inhibitor of certain enzymes, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanone, bis[4-(dimethylamino)phenyl]-: Similar in structure but lacks the triazine-thione core.
4,4’-Bis(dimethylamino)benzophenone: Another related compound with similar aromatic rings but different functional groups.
Uniqueness
5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione is unique due to its triazine-thione core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with DNA and enzymes, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
59663-54-6 |
|---|---|
Molekularformel |
C19H21N5S |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
5,6-bis[4-(dimethylamino)phenyl]-2H-1,2,4-triazine-3-thione |
InChI |
InChI=1S/C19H21N5S/c1-23(2)15-9-5-13(6-10-15)17-18(21-22-19(25)20-17)14-7-11-16(12-8-14)24(3)4/h5-12H,1-4H3,(H,20,22,25) |
InChI-Schlüssel |
SFAJKKVNFYOQKN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=S)NN=C2C3=CC=C(C=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


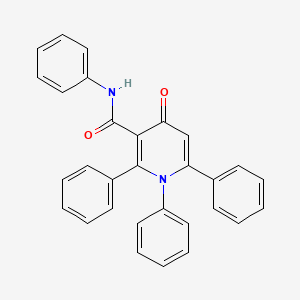
![1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14618090.png)

![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)
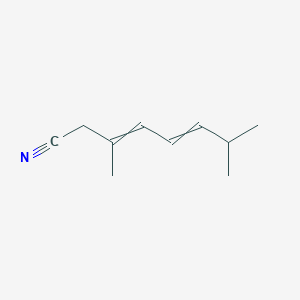
![9-(2H-Tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14618112.png)
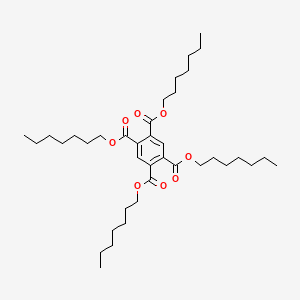

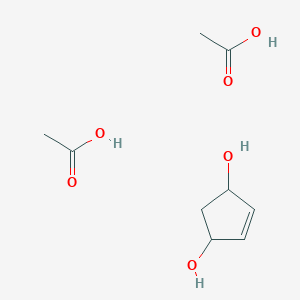
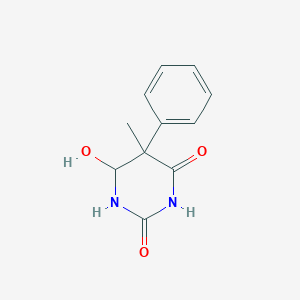
![1-[2,2-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)ethenyl]naphthalene](/img/structure/B14618148.png)
